Cis-3-hydroxy-2-phenylchroman-4-one
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Overview
Description
Cis-3-hydroxy-2-phenylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a fusion of a benzene ring with a dihydropyran ring, forming a unique structure that exhibits significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-hydroxy-2-phenylchroman-4-one typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid . The reaction is carried out by heating the mixture in a water bath at 75-80°C for 1-1.5 hours .
Industrial Production Methods
Industrial production methods for chromanone derivatives often focus on optimizing yield and cost-effectiveness. One approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid . This method provides a scalable route for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Cis-3-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Cis-3-hydroxy-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer, antidiabetic, and antimicrobial activities.
Industry: Utilized in the development of cosmetic products for skin and hair care.
Mechanism of Action
The mechanism of action of cis-3-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals . These interactions contribute to its therapeutic effects in treating diseases like Alzheimer’s and cancer.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxyl group at the 3-position, resulting in different biological activities.
Isoflavone: Possesses a different arrangement of the benzene and dihydropyran rings, affecting its biological activity.
Uniqueness
Cis-3-hydroxy-2-phenylchroman-4-one is unique due to its specific hydroxyl and phenyl substitutions, which enhance its biological activity and make it a valuable scaffold in drug design .
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H/t14-,15-/m0/s1 |
InChI Key |
YEDFEBOUHSBQBT-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=CC=CC=C3O2)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
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